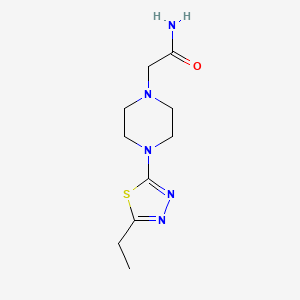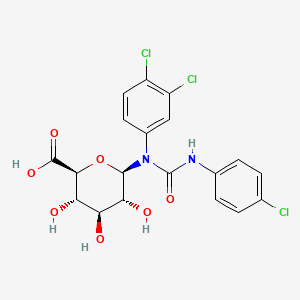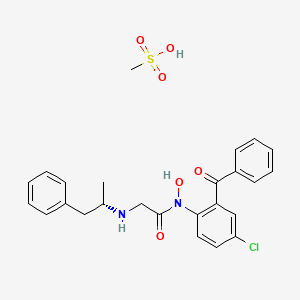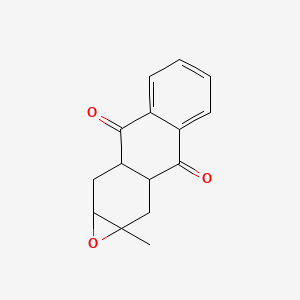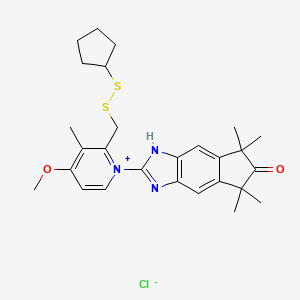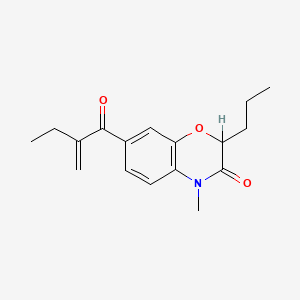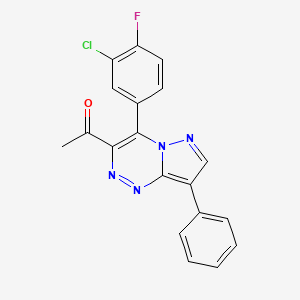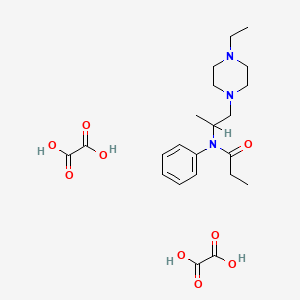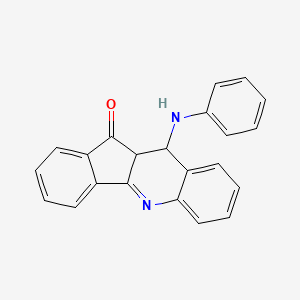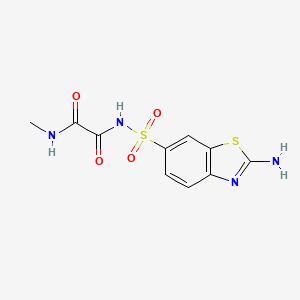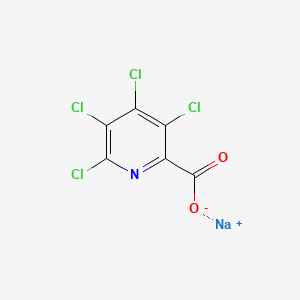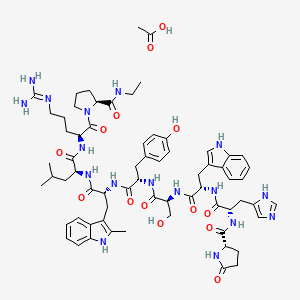
Avorelin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avorelin acetate is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is a superagonist of natural LHRH and has been formulated in high molecular weight polylactic glycolic acid to afford protracted and continuous release of the peptide from subcutaneous implants . This compound has been investigated for its potential in treating prostate cancer, breast cancer, and endometriosis .
Preparation Methods
Avorelin acetate is synthesized through a series of peptide coupling reactions. The acetate salt of [(2-Me-D-Trp)6, (Pro-NHEt)9, (DesGly)10]-LHRH is dispersed in a slowly degrading high molecular weight polylactic-co-glycolic acid (PLGA) polymer . This formulation allows for a controlled release of the compound over an extended period.
Chemical Reactions Analysis
Avorelin acetate, being a peptide, primarily undergoes hydrolysis reactions. The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol . Additionally, the peptide backbone can undergo enzymatic hydrolysis, leading to the breakdown of the peptide into its constituent amino acids.
Scientific Research Applications
Avorelin acetate has been studied extensively for its potential therapeutic applications. It has been in phase II clinical trials for the treatment of prostate cancer, breast cancer, and endometriosis . The compound’s ability to continuously release LHRH makes it a promising candidate for hormone-related therapies. research on this compound has been discontinued due to adverse events related to androgen suppression, such as hot flushes, decreased libido, and impotence .
Mechanism of Action
Avorelin acetate acts as an agonist of the LHRH receptor. Upon binding to the receptor, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . This initial surge in hormone levels is followed by a downregulation of the LHRH receptor, leading to a decrease in the production of testosterone and estradiol . This mechanism is particularly useful in the treatment of hormone-sensitive cancers, such as prostate and breast cancer.
Comparison with Similar Compounds
Avorelin acetate is similar to other LHRH analogues, such as leuprorelin, goserelin, and nafarelin . These compounds also act as LHRH agonists and are used in the treatment of hormone-sensitive conditions. this compound’s unique formulation in PLGA allows for a more controlled and sustained release compared to other analogues . This makes it particularly advantageous for long-term therapies.
Similar Compounds::Properties
CAS No. |
785814-29-1 |
|---|---|
Molecular Formula |
C67H89N17O14 |
Molecular Weight |
1356.5 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H85N17O12.C2H4O2/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46;1-2(3)4/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70);1H3,(H,3,4)/t46-,47-,48-,49-,50-,51-,52+,53-,54-;/m0./s1 |
InChI Key |
MQOAHMYIJGUWMT-JESVGHGASA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



